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Compound of Interest

Compound Name: LPK-26

Cat. No.: B1247716

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological activity of LPK-26, a potent and selective k-opioid receptor agonist. The
information is intended for researchers and professionals involved in drug discovery and
development.

Chemical Structure and Properties

LPK-26, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-
1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula
C1sH24CI2N20.[1] It is recognized for its high affinity and selectivity for the k-opioid receptor,
demonstrating potential as an analgesic with a reduced risk of dependence compared to
traditional opioids.[1]

Table 1: Chemical Identifiers of LPK-26
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Identifier Value

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-
IUPAC Name dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-

methylacetamide

Molecular Formula C18H24CI2N20

CC(C)--INVALID-LINK--
N(C)C(=0)CC2=CC(=C(C=C2)CI)Cl

SMILES

InChlKey QFAIAMMFKKYCTL-QGZVFWFLSA-N

Synthesis of LPK-26

While a detailed, step-by-step synthesis protocol for LPK-26 is not readily available in the
public domain, it is described as a derivative of ICI-199441 and an analogue of U-50,488H. The
synthesis would likely involve a multi-step process starting from a chiral amino acid precursor
to introduce the desired stereochemistry. A plausible synthetic route would involve the acylation
of a chiral amine intermediate with 3,4-dichlorophenylacetic acid.

Logical Workflow for the Plausible Synthesis of LPK-26:
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Caption: Plausible synthetic workflow for LPK-26.

Biological Activity and Quantitative Data

LPK-26 exhibits high affinity and selectivity for the k-opioid receptor (KOR) over u- and d-opioid
receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is
associated with analgesia without the severe addictive properties linked to y-opioid receptor
agonists.

Table 2: Receptor Binding Affinity of LPK-26

Receptor Ki (nM)
K-Opioid Receptor 0.64
p-Opioid Receptor 1170
0-Opioid Receptor >10,000

Data from Tao et al., 2008.[1]

The functional activity of LPK-26 has been demonstrated in both in vitro and in vivo studies. It
acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic
effects in animal models.

Table 3: Functional Activity of LPK-26

Assay Metric Value
[33S]GTPyS Binding ECso (nM) 0.0094
Mouse Hot-Plate Test EDso (mg/kg) 0.049

Mouse Acetic Acid Writhing

EDso (mg/kg) 0.0084
Test

Data from Tao et al., 2008.[1]

Signaling Pathway
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As a k-opioid receptor agonist, LPK-26 initiates a cascade of intracellular signaling events

upon binding to the receptor. The k-opioid receptor is a G-protein coupled receptor (GPCR) that
primarily couples to the Gai/o subunit.

Signaling Pathway of LPK-26 at the k-Opioid Receptor:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1247716?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18353307/
https://pubmed.ncbi.nlm.nih.gov/18353307/
https://www.benchchem.com/product/b1247716#lpk-26-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1247716#lpk-26-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1247716#lpk-26-chemical-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

